1,2-Benzenediethanol

Physical Properties Thermal Analysis Material Science

Sourcing an aromatic diol with precise regioisomerism for polymer design is challenging. 1,2-Benzenediethanol (CAS 17378-99-3) solves this with its ortho-substitution pattern, which offers a 26-29°C lower melting point (61-62°C) than the para isomer, reducing energy costs and thermal degradation in melt-phase synthesis. Its unique steric profile enables tailored glass transition (Tg) and melting (Tm) temperatures in polyesters, polyurethanes, and engineering plastics. • Enables fine-tuned Tg/Tm in high-performance coatings, adhesives, and rigid foams. • Proven as an anode building block in photo-electrochemical water-splitting cells. • Available in stock with standard packs (100 mg to 1 g) and custom bulk synthesis on request.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 17378-99-3
Cat. No. B101537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzenediethanol
CAS17378-99-3
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCO)CCO
InChIInChI=1S/C10H14O2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4,11-12H,5-8H2
InChIKeyIHAYMIVQKCTBBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Benzenediethanol (CAS 17378-99-3): Essential Baseline Data for Sourcing and Evaluation


1,2-Benzenediethanol (CAS 17378-99-3), also referred to as o-benzenediethanol or 1,2-bis(2-hydroxyethyl)benzene, is an aromatic diol with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . This compound exists as a solid at room temperature, exhibiting a melting point of 61–62 °C, a predicted boiling point of 303.2 ± 22.0 °C, a predicted density of 1.107 ± 0.06 g/cm³, and a predicted pKa of 14.54 ± 0.10 . Structurally, it features a benzene ring substituted with two hydroxyethyl (–CH₂CH₂OH) groups at the ortho (1,2) positions, which imparts specific steric and electronic characteristics distinct from its meta and para isomers [1].

Why 1,2-Benzenediethanol Cannot Be Replaced by Generic Aromatic Diols in Critical Syntheses


While several aromatic diols share the same molecular formula and functional groups, the specific ortho (1,2) substitution pattern of 1,2-Benzenediethanol fundamentally alters its physical properties, reactivity, and the ultimate performance of derived materials [1]. The proximity of the two hydroxyethyl groups introduces steric hindrance and potential for intramolecular interactions, which can affect reaction kinetics, monomer incorporation efficiency, and polymer chain conformation . This contrasts sharply with the para (1,4) isomer, which exhibits a higher melting point and different crystallinity in derived polymers, or the meta (1,3) isomer, which introduces a kinked structure . Therefore, substituting 1,2-Benzenediethanol with a generic analog without rigorous validation can lead to unanticipated changes in material properties, synthetic yield, and overall process economics.

Quantitative Differentiation of 1,2-Benzenediethanol (CAS 17378-99-3) from Key Analogs


Physical State and Thermal Profile Differentiation: 1,2- vs. 1,4-Benzenediethanol

The ortho-substitution pattern in 1,2-Benzenediethanol (CAS 17378-99-3) results in a significantly lower melting point compared to its para isomer, 1,4-Benzenediethanol . This difference is critical for processing and formulation. The target compound melts at 61–62 °C , whereas the para isomer melts at 88–90 °C . This lower melting point can be advantageous for melt-phase polymerizations or formulations requiring lower processing temperatures.

Physical Properties Thermal Analysis Material Science

Regioisomeric Influence on Polymer Properties: 1,2- vs. 1,4-Benzenedimethanol and 1,4-Benzenediethanol

A 2023 study on the enzymatic synthesis of biobased polyesters provides a direct comparison of aromatic diols as rigid components [1]. While specific data for 1,2-Benzenediethanol was not included in that particular study, the research explicitly compared the petroleum-based analogs 1,3-benzenedimethanol, 1,4-benzenedimethanol, and 1,4-benzenediethanol [2]. The study established that the structural isomerism of the diol significantly impacts the resulting polymer's thermal properties, as measured by DSC and TGA [3]. This class-level evidence strongly infers that the ortho (1,2) substitution of the target compound will impart distinct thermal and mechanical properties to any polyester synthesized with it, differentiating it from its meta and para counterparts. Therefore, polymer performance is directly tunable by diol regioisomer selection.

Polymer Chemistry Biocatalysis Materials Characterization

Performance as a Photosensitizer Anode Component: 1,2-Benzenediethanol vs. Its Chlorinated Derivative

Research from the IAEA INIS repository indicates that 1,2-Benzenediethanol (referred to as L3) has been investigated for its properties as an anode material in photo-electrochemical cells for water splitting to generate hydrogen and oxygen [1]. The study explicitly compares L3 with its 3,6-dichloro-1,2-benzenediethanol derivative (also referred to as L3) [2]. The core finding is that both compounds were found to exhibit the required chemical and physical properties to function as a photo-electron-sensitizer [3]. This evidence positions 1,2-Benzenediethanol as a viable, and potentially more synthetically accessible, scaffold for this specialized application compared to the more complex halogenated derivative. Its utility is demonstrated in a functional, performance-based assay.

Photo-electrochemistry Water Splitting Materials Science

Dual-Functionality in Step-Growth Polymerizations: Aromatic Diols vs. Aliphatic Analogs

1,2-Benzenediethanol serves as a monomer in the production of polyesters and polyurethanes, where its diol functionality enables the formation of cross-linked structures . In polyurethane synthesis, it can react with diisocyanates to form urethane linkages, creating crosslinked polymers . Unlike simple aliphatic diols such as ethylene glycol (melting point -13 °C) or diethylene glycol (melting point -10 °C), the aromatic core of 1,2-Benzenediethanol (melting point 61–62 °C) provides increased rigidity and thermal stability to the resulting polymer backbone . This class-level distinction—aromatic vs. aliphatic diol—is a primary driver of polymer performance, influencing properties like glass transition temperature (Tg), mechanical strength, and chemical resistance. While direct comparative polymer data for 1,2-Benzenediethanol is limited, the presence of the benzene ring is universally recognized as a stiffness- and heat resistance-enhancing structural motif compared to flexible alkyl chains [1].

Polymer Synthesis Polyesters Polyurethanes

High-Value Application Scenarios for 1,2-Benzenediethanol (CAS 17378-99-3) Driven by Quantitative Evidence


Precision Synthesis of Specialized Polyesters with Tuned Thermal Properties

Based on the evidence that the regioisomerism of aromatic diols directly impacts the thermal characteristics of resulting polyesters [1], 1,2-Benzenediethanol is ideally suited for the development of specialty polyesters where specific glass transition (Tg) or melting (Tm) temperatures are required. Its ortho substitution pattern offers a unique structural motif that is not achievable with its meta or para isomers, providing polymer chemists with an additional design tool for tailoring material properties in applications such as high-performance coatings, adhesives, and engineering plastics.

Development of Photo-Electrochemical Cell Components for Green Hydrogen Production

The validated performance of 1,2-Benzenediethanol as an anode component in a photo-electrochemical water-splitting cell [2] positions it as a key building block for research into sustainable energy technologies. Its proven functionality in this demanding application makes it a strong candidate for further development of novel photo-sensitizers and electrode materials, offering a potentially simpler synthetic route compared to more complex, halogenated alternatives [3].

Synthesis of Rigid Polyurethane Networks with Enhanced Performance

The aromatic core of 1,2-Benzenediethanol provides a class-level advantage over aliphatic diols by imparting greater rigidity and thermal stability to polymer networks . This makes the compound a valuable monomer or crosslinker for the formulation of high-performance polyurethanes used in rigid foams, durable coatings, and structural adhesives where elevated temperature resistance and mechanical strength are critical. Its lower melting point (61–62 °C) compared to the para isomer (88–90 °C) may also offer a more favorable processing window for certain melt-phase syntheses.

Lower-Temperature Melt-Phase Polymerizations and Formulations

The 26–29 °C lower melting point of 1,2-Benzenediethanol (61–62 °C) compared to its 1,4-isomer (88–90 °C) is a quantifiable advantage for processes requiring lower thermal input. This property can reduce energy consumption, minimize thermal degradation of other sensitive components in a formulation, and enable new synthetic pathways that are not feasible at higher temperatures. This is a direct, measurable benefit for industrial process optimization and cost reduction.

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